Lenalidomide-C6-OH
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Overview
Description
Lenalidomide-C6-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a chemical analog of thalidomide, with antineoplastic, antiangiogenic, pro-erythropoietic, and immunomodulatory properties . This compound has been studied for its potential to enhance the therapeutic effects of lenalidomide while minimizing its side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-C6-OH involves several steps. One common method includes the bromination of glutarimide in the presence of acetic acid and bromine to give 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in DMF and K₂CO₃ to provide the desired compound . The final product is obtained through hydrogenation using palladium hydroxide, which allows the reaction to be carried out at atmospheric pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization techniques such as Design of Experiments (DoE) are employed to maximize yield and efficiency . The use of high-performance liquid chromatography (HPLC) ensures the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-C6-OH undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Lenalidomide-C6-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Lenalidomide-C6-OH exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also its immunomodulatory properties.
Pomalidomide: Another derivative with similar therapeutic effects but different pharmacokinetic properties.
Uniqueness
Lenalidomide-C6-OH is unique in its enhanced selectivity and potency compared to other derivatives. It shows stronger anti-proliferative effects on multiple myeloma and myelodysplastic syndrome cell lines .
Properties
Molecular Formula |
C19H25N3O4 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-[7-(6-hydroxyhexylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H25N3O4/c23-11-4-2-1-3-10-20-15-7-5-6-13-14(15)12-22(19(13)26)16-8-9-17(24)21-18(16)25/h5-7,16,20,23H,1-4,8-12H2,(H,21,24,25) |
InChI Key |
QXSZVUDEOJQAQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCCO |
Origin of Product |
United States |
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